

An In-depth Technical Guide on the Solubility and Stability of Demethylluvangetin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Demethylluvangetin

Cat. No.: B1163743

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylluvangetin, a natural pyranocoumarin, has garnered interest for its potential pharmacological activities. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing its research and development as a potential therapeutic agent. This technical guide provides a detailed framework for determining the solubility and stability profile of **demethylluvangetin**. While specific experimental data for **demethylluvangetin** is not extensively available in public literature, this document outlines the requisite experimental protocols, data presentation formats, and analytical methodologies based on established principles of pharmaceutical sciences. It is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling the generation of robust and comparable data essential for formulation development, preclinical, and clinical evaluations.

Introduction

Demethylluvangetin, with the chemical formula $C_{14}H_{12}O_4$, is a natural product that belongs to the pyranocoumarin class of compounds.^[1] Its structural attributes suggest potential for biological activity, making it a subject of scientific inquiry. However, the progression from a compound of interest to a viable drug candidate is contingent upon a thorough characterization of its physicochemical properties. Among the most critical of these are solubility and stability, which directly influence bioavailability, formulation strategies, and shelf-life.

This guide details the necessary experimental procedures to systematically evaluate the solubility and stability of **demethylluvangetin**. It covers methodologies for assessing its solubility in various pharmaceutically relevant solvents and its stability under forced degradation conditions as recommended by international guidelines.

Physicochemical Properties of Demethylluvangetin

A summary of the known computed physicochemical properties of **demethylluvangetin** is provided below. These theoretical values serve as a baseline for experimental investigations.

| Property | Value | Source |
|------------------------------|--|------------|
| Molecular Formula | C ₁₄ H ₁₂ O ₄ | PubChem[1] |
| Molecular Weight | 244.24 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following section outlines protocols for determining the equilibrium solubility of **demethylluvangetin** in various solvents.

Experimental Protocol: Equilibrium Solubility Assessment

Objective: To determine the saturation solubility of **demethylluvangetin** in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

- **Demethylluvangetin** (purity >98%)
- Solvents: Purified water, 0.1 N HCl, pH 7.4 phosphate buffer, methanol, ethanol, acetone, polyethylene glycol 400 (PEG 400), propylene glycol, dimethyl sulfoxide (DMSO).^[2]
- Shaking incubator or thermostatically controlled water bath.
- Centrifuge.
- Calibrated pH meter.
- High-Performance Liquid Chromatography (HPLC) system with UV detector.
- Analytical balance.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 µm).

Procedure:

- Add an excess amount of **demethylluvangetin** to a known volume (e.g., 2 mL) of each solvent in screw-capped vials. The excess solid should be visually apparent.
- Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).
- Agitate the samples for a predetermined period (e.g., 24, 48, or until equilibrium is reached, which should be confirmed by taking measurements at sequential time points until the concentration plateaus).
- After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.
- Centrifuge the samples to further separate the solid from the supernatant.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
- Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

- Quantify the concentration of **demethyluvangetin** in the diluted samples using a validated HPLC-UV method.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of **Demethyluvangetin** in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
|-------------------------|------------------|--------------------|------------------|
| Purified Water | 25 | Experimental Value | Calculated Value |
| | 37 | Experimental Value | Calculated Value |
| 0.1 N HCl | 25 | Experimental Value | Calculated Value |
| | 37 | Experimental Value | Calculated Value |
| pH 7.4 Phosphate Buffer | 25 | Experimental Value | Calculated Value |
| | 37 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| PEG 400 | 25 | Experimental Value | Calculated Value |
| Propylene Glycol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |

Stability Assessment

Stability testing is crucial for identifying degradation pathways, understanding the chemical behavior of a molecule, and establishing a stable formulation.[3][4] Forced degradation studies are performed under more severe conditions than accelerated stability studies to generate degradation products.[4][5]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation profile of **demethyluvangetin** under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

- **Demethyluvangetin**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Mobile phase for HPLC
- HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for peak purity analysis and identification of degradation products.^[4]
- Photostability chamber
- Oven

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **demethyluvangetin** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Hydrolytic Degradation:
 - Acidic: Mix the stock solution with 0.1 N HCl.
 - Alkaline: Mix the stock solution with 0.1 N NaOH.
 - Neutral: Mix the stock solution with purified water.
 - Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and alkaline samples

before analysis.

- Oxidative Degradation:
 - Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
 - Keep the solution at room temperature and collect samples at various time points.
- Photolytic Degradation:
 - Expose a solution of **demethyluvangetin** and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
 - A control sample should be protected from light.
- Thermal Degradation:
 - Expose the solid **demethyluvangetin** to dry heat in an oven (e.g., 80 °C).
 - Collect samples at various time points.
- Sample Analysis:
 - Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
 - Assess peak purity of the parent drug peak using a PDA detector.
 - Characterize the degradation products using LC-MS if significant degradation is observed.

Data Presentation: Stability Data

The results from the forced degradation studies should be summarized in a table to facilitate comparison of the drug's stability under different conditions.

Table 2: Summary of Forced Degradation Studies of **Demethyluvangetin**

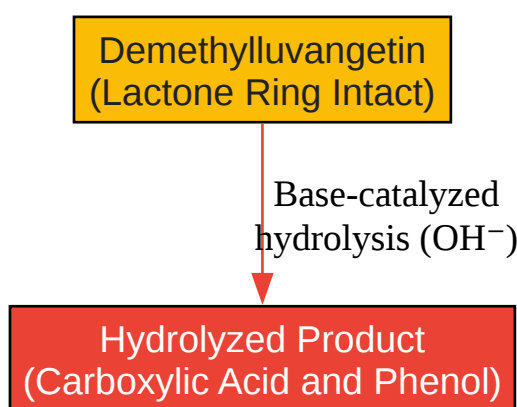
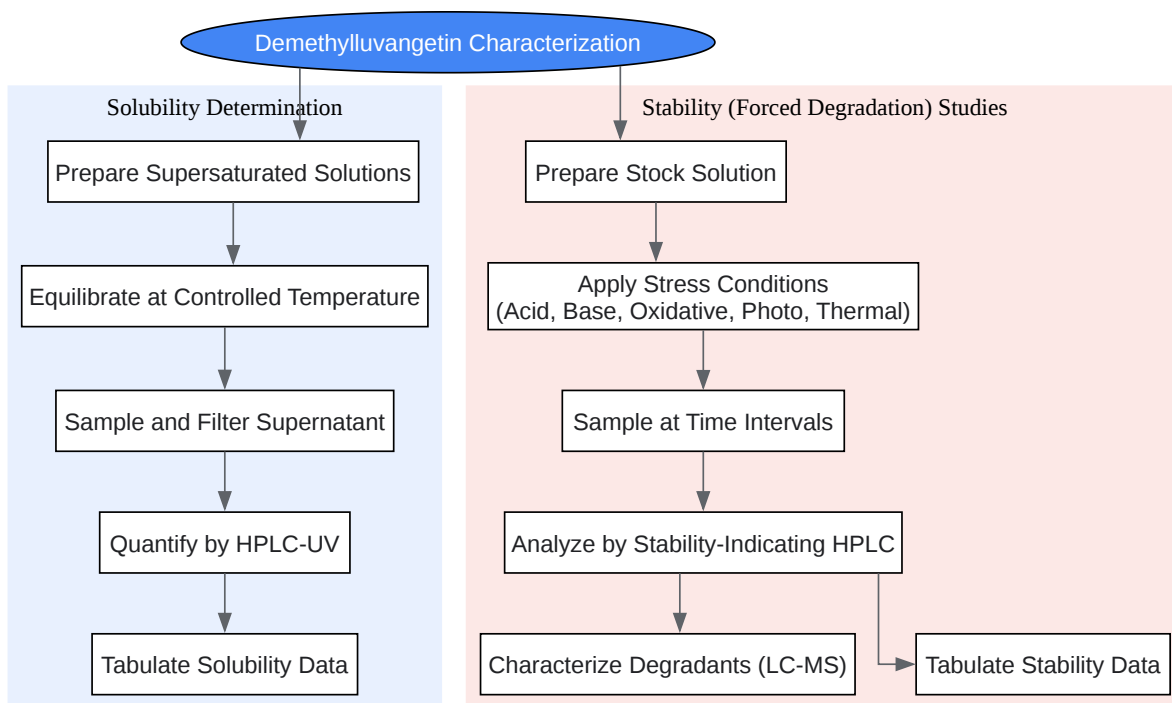
| Stress Condition | Time (hours) | % Assay of Demethylvangetin | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
|---------------------------------------|----------------|-----------------------------|------------------|--------------------------------|--|
| Hydrolytic | | | | | |
| 0.1 N HCl (60 °C) | 24 | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| 0.1 N NaOH (60 °C) | 24 | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Water (60 °C) | 24 | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Oxidative | | | | | |
| 3% H ₂ O ₂ (RT) | 24 | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Photolytic | | | | | |
| Solid State | As per ICH Q1B | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Solution | As per ICH Q1B | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Thermal | | | | | |
| Solid State (80 °C) | 24 | Experimental Value | Calculated Value | Experimental Value | Experimental Value |

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex experimental workflows and hypothetical degradation pathways.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of the experimental work required to characterize the solubility and stability of **demethyluvangetin**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Demethyluvanetin | C₁₄H₁₂O₄ | CID 85917591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. biomedres.us [biomedres.us]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility and Stability of Demethyluvanetin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163743#demethyluvanetin-solubility-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com